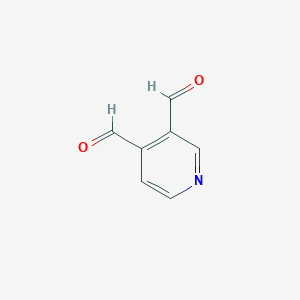
Pyridine-3,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-3,4-dicarbaldehyde is an organic compound with the molecular formula C7H5NO2 It is a derivative of pyridine, where two hydrogen atoms on the pyridine ring are replaced by aldehyde groups at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridine-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of pyridine derivatives. For instance, the oxidation of 3,4-dimethylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound . Another method involves the Vilsmeier-Haack reaction, where pyridine is treated with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the product. Catalytic oxidation using metal catalysts such as palladium or platinum can also be employed to enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, catalytic oxidation with palladium or platinum.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Primary amines, secondary amines.
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid.
Reduction: Pyridine-3,4-dimethanol.
Substitution: Imines, Schiff bases.
Applications De Recherche Scientifique
Pyridine-3,4-dicarbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pyridine-3,4-dicarbaldehyde and its derivatives often involves interactions with biological macromolecules. For instance, its antimicrobial activity is attributed to the formation of Schiff bases with microbial enzymes, disrupting their function . In anticancer applications, the compound can induce apoptosis in cancer cells by interacting with cellular proteins and DNA .
Comparaison Avec Des Composés Similaires
Pyridine-3,4-dicarbaldehyde can be compared with other pyridinecarboxaldehydes, such as:
Pyridine-2-carboxaldehyde: Known for its use in coordination chemistry and as a precursor for various pharmaceuticals.
Pyridine-4-carboxaldehyde: Commonly used in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Pyridine-2,6-dicarbaldehyde: Utilized in the preparation of complex organic molecules and coordination compounds.
Uniqueness: this compound is unique due to its specific substitution pattern, which allows for distinct reactivity and applications compared to its isomers. Its ability to form stable Schiff bases and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H5NO2 |
|---|---|
Poids moléculaire |
135.12 g/mol |
Nom IUPAC |
pyridine-3,4-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO2/c9-4-6-1-2-8-3-7(6)5-10/h1-5H |
Clé InChI |
PDZVRRLMPIFRHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


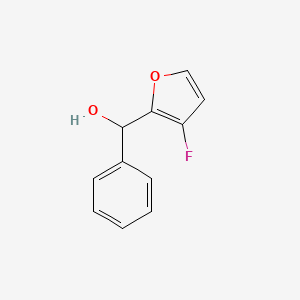

![N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11767773.png)
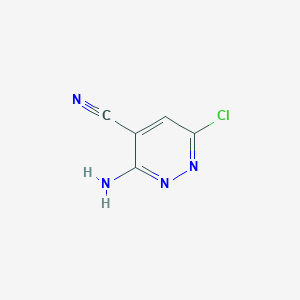

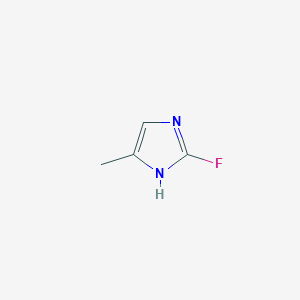
![3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile](/img/structure/B11767794.png)

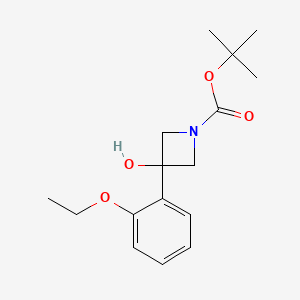

![N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine](/img/structure/B11767823.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)
